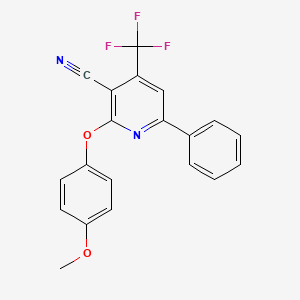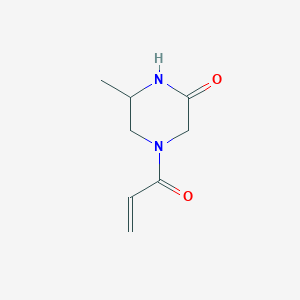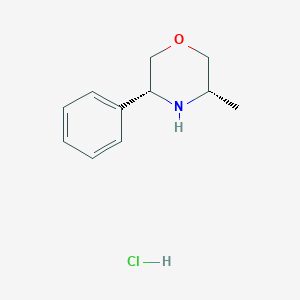![molecular formula C11H22O2Si B2444331 1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde CAS No. 2168192-44-5](/img/structure/B2444331.png)
1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde is a useful research compound. Its molecular formula is C11H22O2Si and its molecular weight is 214.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Chemical Understanding and Graphing Skills
Research on the chemical understanding and graphing skills in a computerized chemistry laboratory environment highlights the use of bidirectional visual and textual representations in enhancing students' comprehension in chemistry. This environment significantly improved graphing skills and chemical understanding-retention in high school students, emphasizing the educational value of combining visual and textual methods in chemistry education (Dori & Sasson, 2008).
2. Advancements in C-H Functionalization
The collaborative efforts within the NSF CCI Center for Selective C–H Functionalization (CCHF) focus on developing catalyst-controlled selective methods to enhance the synthetic potential of C-H functionalization. This research field is significant in chemistry, attracting scientists from various disciplines (Davies & Morton, 2017).
3. Electron Beam Effects on Surfaces
A study on the effects of electron beam on trimethylsilane dosed Si(100) surfaces reveals the formation of new bonds under electron irradiation. This research provides insights into the electron-stimulated desorption and the formation of Si-C and C-Si bonds, which is crucial for understanding surface chemistry and material science applications (Wang et al., 1995).
4. Application in Astronomy and Laboratory Study
The identification of certain molecules in the spectrum of circumstellar envelopes and laboratory lines contributes to the understanding of cosmic chemistry. This study provides detailed spectroscopic constants and the precise geometry of certain isotopomers, aiding in astronomical and chemical research (Cernicharo et al., 1991).
5. Covalent Attachment to Si Surfaces
Research on the functionalization of Si(111) surfaces with Si-CC-R species, where R can be various groups, demonstrates the potential of creating functional surfaces without oxidation. This study has implications in the field of material science, especially in the development of silicon-based materials with specific functionalities (Hurley et al., 2006).
6. Carbon Capture and Storage
Studies on carbon capture and storage (CCS) emphasize its potential in meeting climate change targets and facilitating the net removal of CO2 from the atmosphere. The research addresses the technical and non-technical barriers to deploying CCS, making it a significant area in environmental science and engineering (Bui et al., 2018).
Propriétés
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-11(9-12)7-6-8-11/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQKDDGZTNLGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2444249.png)
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2444251.png)
![4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2444254.png)

![N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2444258.png)
![3-Ethylsulfanyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2444260.png)


![({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid](/img/structure/B2444264.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2444266.png)
![aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane](/img/structure/B2444268.png)

